4-Damp methiodide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Damp methiodide and its analogues involves complex organic synthesis methodologies. Structural analogues, such as 4-diphenylcarbamyl-N-methylpiperidine methobromide, provide insight into the chemical framework of this compound. The synthesis of these compounds has been explored in detail, shedding light on the intricate chemical processes underlying their production (Barlow & Johnson, 1989).

Molecular Structure Analysis

The molecular structure of this compound and its analogues has been examined through techniques such as X-ray crystallography. This analysis reveals the conformational dynamics of the molecule, including the orientation of the ester group in relation to the piperidine ring, which plays a critical role in the compound's activity and selectivity at muscarinic receptors (Barlow & Johnson, 1989).

Chemical Reactions and Properties

The chemical reactivity of this compound is characterized by its interactions with muscarinic receptors. Studies have shown that the affinity and selectivity of this compound and its analogues for muscarinic receptor subtypes vary significantly, influenced by the molecular structure and the presence of the quaternary nitrogen atom. These interactions are crucial for understanding the compound's pharmacological effects (Waelbroeck et al., 1992).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are essential for its application in various scientific studies. The crystalline structure, in particular, has been a focus of research, providing insights into the compound's stability and reactivity (Barlow & Johnson, 1989).

Wissenschaftliche Forschungsanwendungen

Muscarinic Receptor Interaction

4-DAMP methiodide is extensively studied for its interaction with muscarinic receptors. Barlow et al. (1992) compared its properties with its carbon analogue, noting its competitive action at functional (M3) muscarinic receptors in guinea-pig ileum. The absence of charge in its carbon analogue made little difference to the conformation, indicating the significance of the charged nitrogen atom in this compound (Barlow et al., 1992). Waelbroeck et al. (1992) further explored its binding properties across different muscarinic receptor subtypes, finding variations in affinity and temperature dependence of binding (Waelbroeck et al., 1992).

Modulation of Muscarinic Receptor Activation

This compound's role in modulating muscarinic receptor activation has been a subject of research, as seen in studies by Shi and Sarna (1997), who investigated its effect on muscle contractions during ileal inflammation, suggesting its involvement in M3 receptor-mediated responses (Shi & Sarna, 1997).

Role in Blood Pressure Regulation

Brezenoff et al. (1988) examined the effects of this compound on blood pressure, demonstrating its potential in reducing blood pressure in hypertensive rats via interaction with M2 muscarinic receptors in the brain (Brezenoff et al., 1988).

Sleep and Neuropharmacology

Sakai and Onoe (1997) provided evidence for the critical role of M3 muscarinic receptors in generating paradoxical sleep in cats, using this compound as a selective antagonist to demonstrate this effect (Sakai & Onoe, 1997).

Cancer Research

Hu and Zhang (2017) explored its effects on small cell lung cancer growth and angiogenesis in mice, indicating its potential as a therapeutic agent in cancer treatment (Hu & Zhang, 2017).

Wirkmechanismus

Target of Action

4-Damp methiodide, also known as 4-DAMP, is a potent antagonist of the M3 muscarinic receptor . It also has a high affinity for the closely-related M5 receptor . These receptors are part of the muscarinic class of acetylcholine receptors, which play crucial roles in various physiological functions, including neuronal signaling, heart rate, and secretion of certain hormones.

Mode of Action

As an antagonist, 4-DAMP binds to the M3 and M5 receptors, thereby blocking the action of acetylcholine, a neurotransmitter . This binding prevents the activation of these receptors, inhibiting the downstream signaling pathways that would normally be triggered by acetylcholine.

Biochemical Pathways

The primary biochemical pathway affected by 4-DAMP is the muscarinic acetylcholine receptor signaling pathway . By blocking the M3 and M5 receptors, 4-DAMP inhibits the normal function of these receptors, leading to a decrease in the physiological responses typically induced by acetylcholine.

Pharmacokinetics

It’s soluble in dmso , which suggests it could be administered in a variety of ways, potentially affecting its bioavailability.

Result of Action

The molecular and cellular effects of 4-DAMP’s action primarily involve the inhibition of acetylcholine-induced physiological responses. By blocking the M3 and M5 receptors, 4-DAMP can affect a range of processes, from neuronal signaling to heart rate regulation .

Eigenschaften

IUPAC Name |

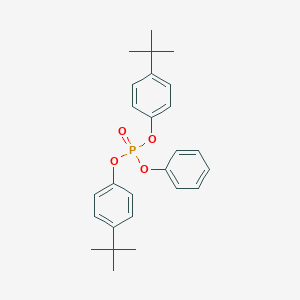

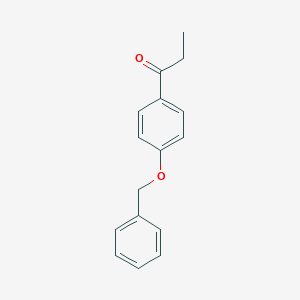

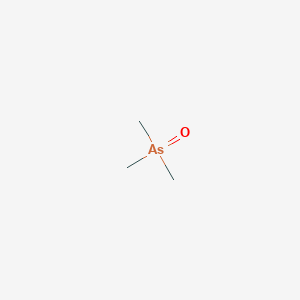

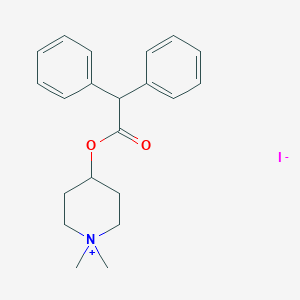

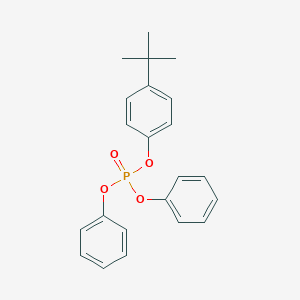

(1,1-dimethylpiperidin-1-ium-4-yl) 2,2-diphenylacetate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26NO2.HI/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3-12,19-20H,13-16H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJHRSCUAQPFQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81405-11-0 (Parent) | |

| Record name | 1,1-Dimethyl-4-diphenylacetoxypiperidinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40941281 | |

| Record name | 4-[(Diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1952-15-4 | |

| Record name | 4-Diphenylacetoxy-N-methylpiperidine methiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1952-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethyl-4-diphenylacetoxypiperidinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIMETHYL-4-DIPHENYLACETOXYPIPERIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP6GVV66RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?

A1: 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) primarily targets muscarinic acetylcholine receptors (mAChRs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) interact with muscarinic acetylcholine receptors (mAChRs)?

A2: 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) is a selective and irreversible antagonist of mAChRs, particularly the M3 subtype. It binds irreversibly to the receptor, blocking the binding of acetylcholine and inhibiting receptor activation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the downstream effects of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) binding to M3 mAChRs?

A3: Blocking M3 mAChRs with 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) inhibits various physiological processes, including smooth muscle contraction, glandular secretion, and cellular proliferation, depending on the tissue or organ involved. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] For example:

- Smooth Muscle: In the gastrointestinal tract, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) inhibits acetylcholine-induced contractions. [, , , , , ]

- Glandular Secretion: In the salivary glands, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) reduces saliva secretion. [, ]

- Cellular Proliferation: In cancer cells, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) has been shown to inhibit cell proliferation. [, ]

Q4: Does 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) interact with other muscarinic receptor subtypes?

A4: While 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) is primarily selective for M3 mAChRs, it can interact with other subtypes, especially at higher concentrations. [, , , , , , , ] Studies have shown that it can bind to M2 receptors, although with lower affinity compared to M3. [, , , , , , , , , , , ]

Q5: Is the interaction of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) with mAChRs reversible?

A5: No, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) binds irreversibly to mAChRs through alkylation, leading to long-lasting inhibition of receptor function. [, , ]

Q6: Does 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) have any effects on signal transduction pathways downstream of mAChRs?

A6: Yes, by blocking M3 mAChRs, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) can inhibit downstream signaling pathways associated with these receptors, such as the phosphoinositide hydrolysis pathway and the cyclic adenosine monophosphate (cAMP) pathway. [, , , ]

Q7: What is the molecular formula and weight of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?

A7: The molecular formula of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) is C21H26INO2, and its molecular weight is 435.34 g/mol. []

Q8: Is there spectroscopic data available for 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?

A8: Yes, mass analysis has been used to confirm the molecular formula of an analog of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP). [] Further spectroscopic data like NMR or IR may be available in the literature, though not directly referenced in the provided research.

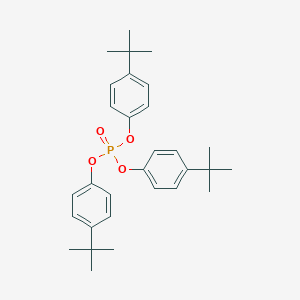

Q9: Have structural modifications of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) been explored?

A9: Yes, an analog called N-(2-bromoethyl)-4-piperidinyl diphenylacetate (4-DAMP bromo mustard) has been synthesized to increase the rate of formation and peak concentration of the reactive intermediate. []

Q10: How does the bromo analog of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) compare in terms of activity and selectivity?

A10: The bromo analog forms the reactive aziridinium ion almost instantaneously at neutral pH compared to the slower formation of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP). It also showed irreversible inhibition of muscarinic receptors in peripheral tissues but not in the central nervous system, suggesting it does not cross the blood-brain barrier. []

Q11: In what types of experimental models has 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) been tested?

A11: 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) has been extensively studied in various in vitro and in vivo models, including:

- Isolated Tissues: Studies using isolated tissues from different organs like the ileum, colon, trachea, and bladder have been used to characterize its effects on smooth muscle contraction. [, , , , , , , , , ]

- Cell Cultures: Experiments with cultured cells, including human ciliary muscle cells, have been conducted to understand its impact on receptor expression and signaling pathways. [, ]

- Animal Models: Animal models, such as guinea pigs and rats, have been utilized to investigate the in vivo efficacy of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) in conditions like allergic rhinitis and xerostomia. [, , ]

- Tumor Models: In vivo tumor models in nude mice have been employed to assess the potential of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) to inhibit tumor growth and angiogenesis. []

Q12: What are some key findings from in vitro studies with 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?

A12: In vitro studies have shown that 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP):

- Potently inhibits acetylcholine-induced contractions in isolated smooth muscle preparations. [, , , , , ]

- Reduces receptor binding and mRNA expression in cultured human ciliary muscle cells. [, ]

- Inhibits cellular proliferation and induces apoptosis in cancer cells. [, ]

Q13: What have in vivo studies revealed about the efficacy of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?

A13: In vivo studies have demonstrated that 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) can:

- Reduce allergic rhinitis symptoms and inflammatory markers in guinea pigs. []

- Decrease saliva secretion in xerostomia models. [, ]

- Inhibit tumor growth and angiogenesis in nude mice. []

Q14: What is the historical context of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) in muscarinic receptor research?

A17: 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) has served as a valuable tool in characterizing and differentiating muscarinic receptor subtypes. Early studies helped establish its selectivity for the M3 subtype, particularly in smooth muscle preparations. [, , ] It has contributed significantly to our understanding of the roles of different muscarinic receptor subtypes in various physiological processes and diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)